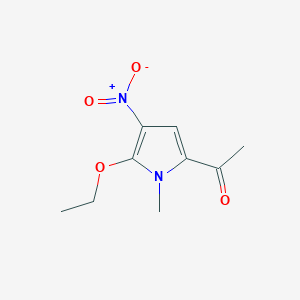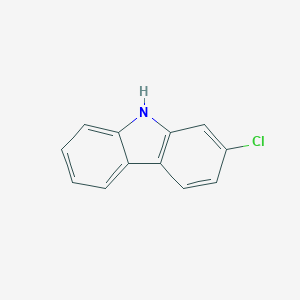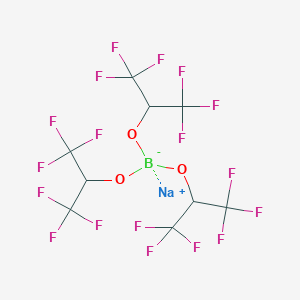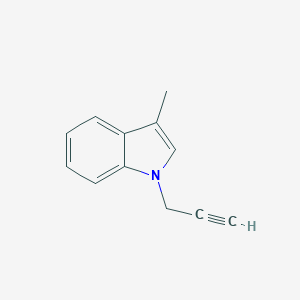
3-Methyl-1-prop-2-ynylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-prop-2-ynylindole (MPI) is a chemical compound that belongs to the indole family. It is a heterocyclic organic compound that is commonly used in scientific research due to its unique properties. This compound has been found to have a wide range of applications in various fields of study, including pharmacology, biochemistry, and physiology.
Mechanism of Action
The mechanism of action of 3-Methyl-1-prop-2-ynylindole is not fully understood. However, it has been proposed that this compound exerts its effects by modulating various signaling pathways in the body. It has been found to modulate the expression of various genes involved in inflammation, oxidative stress, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. Some of the major effects of this compound are:
1. Anti-inflammatory effect: this compound has been found to have an anti-inflammatory effect by reducing the production of pro-inflammatory cytokines.
2. Antioxidant effect: this compound has been found to have an antioxidant effect by scavenging free radicals and reducing oxidative stress.
3. Anti-cancer effect: this compound has been found to have an anti-cancer effect by inducing apoptosis in cancer cells.
4. Neuroprotective effect: this compound has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
3-Methyl-1-prop-2-ynylindole has several advantages and limitations for lab experiments. Some of the major advantages of this compound are:
1. High purity: this compound can be synthesized with high purity, which makes it ideal for use in lab experiments.
2. Versatile: this compound has a wide range of applications in various fields of study, which makes it a versatile compound.
3. Low toxicity: this compound has low toxicity, which makes it safe for use in lab experiments.
Some of the major limitations of this compound are:
1. Limited solubility: this compound has limited solubility in water, which makes it difficult to use in aqueous solutions.
2. Limited stability: this compound is not very stable and can degrade over time, which makes it difficult to store for long periods.
3. Limited availability: this compound is not readily available commercially, which makes it difficult to obtain for lab experiments.
Future Directions
There are several future directions for the study of 3-Methyl-1-prop-2-ynylindole. Some of the major future directions are:
1. Development of new drugs: this compound has been found to have several beneficial effects, which makes it a potential candidate for the development of new drugs.
2. Study of signaling pathways: The mechanism of action of this compound is not fully understood, and further studies are needed to elucidate the signaling pathways involved.
3. Study of structure-activity relationship: Further studies are needed to understand the structure-activity relationship of this compound, which can help in the development of more potent compounds.
4. Study of pharmacokinetics: Further studies are needed to understand the pharmacokinetics of this compound, which can help in the development of optimal dosing regimens.
Synthesis Methods
The synthesis of 3-Methyl-1-prop-2-ynylindole involves the reaction of 3-methylindole with propargyl bromide in the presence of a base. The reaction takes place under mild conditions and yields this compound as the major product. The purity of the synthesized compound can be improved by using various purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
3-Methyl-1-prop-2-ynylindole has been extensively used in scientific research due to its unique properties. It has been found to have a wide range of applications in various fields of study, including pharmacology, biochemistry, and physiology. Some of the major scientific research applications of this compound are:
1. Anti-inflammatory activity: this compound has been found to have anti-inflammatory activity, which makes it a potential candidate for the development of new anti-inflammatory drugs.
2. Antioxidant activity: this compound has been found to have antioxidant activity, which makes it a potential candidate for the development of new antioxidant drugs.
3. Anti-cancer activity: this compound has been found to have anti-cancer activity, which makes it a potential candidate for the development of new anti-cancer drugs.
4. Neuroprotective activity: this compound has been found to have neuroprotective activity, which makes it a potential candidate for the development of new neuroprotective drugs.
properties
CAS RN |
134478-87-8 |
|---|---|
Molecular Formula |
C12H11N |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-methyl-1-prop-2-ynylindole |
InChI |
InChI=1S/C12H11N/c1-3-8-13-9-10(2)11-6-4-5-7-12(11)13/h1,4-7,9H,8H2,2H3 |
InChI Key |
ZICFXYLAQBSQFN-UHFFFAOYSA-N |
SMILES |
CC1=CN(C2=CC=CC=C12)CC#C |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CC#C |
synonyms |
3-methyl-1-(prop-2'-ynyl)indole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



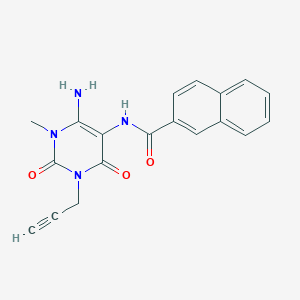
![Methyl 2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B168734.png)
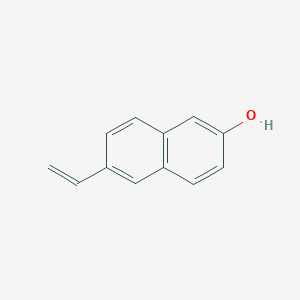

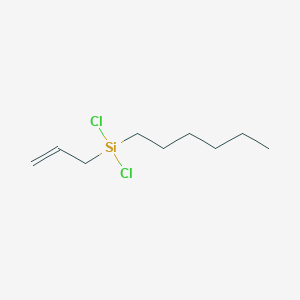
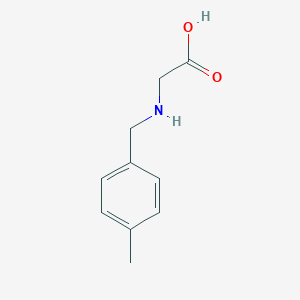
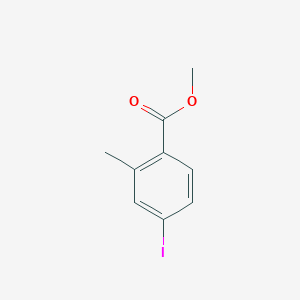
![N-[[3-[4-[4-(2-Cyanoethyl)-1-piperazinyl]-3-fluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B168746.png)
